molecular formula C9H15N3O2 B14010516 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine CAS No. 145441-19-6

6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine

Cat. No.: B14010516
CAS No.: 145441-19-6
M. Wt: 197.23 g/mol
InChI Key: GXAXBZFWUFSLNQ-UHFFFAOYSA-N
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Description

6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is an organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyridine with methoxyethyl chloride under basic conditions to introduce the methoxyethyl group. The methoxy group can be introduced via methylation using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinediamine derivatives.

Scientific Research Applications

6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and methoxyethyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2,6-dimethyl-4-quinolinamine hydrochloride
  • 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol

Comparison

Compared to similar compounds, 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. Its methoxy and methoxyethyl groups enhance its solubility and binding properties, making it a valuable compound in various research applications.

Properties

CAS No.

145441-19-6

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-methoxy-2-N-(2-methoxyethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3O2/c1-13-6-5-11-9-7(10)3-4-8(12-9)14-2/h3-4H,5-6,10H2,1-2H3,(H,11,12)

InChI Key

GXAXBZFWUFSLNQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=N1)OC)N

Origin of Product

United States

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